molecular formula C17H19N7O2 B3450618 6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

Cat. No. B3450618
M. Wt: 353.4 g/mol
InChI Key: UECILUWABXUMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol, also known as CEP-33779, is a small molecule inhibitor that selectively targets the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of STAT3 has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol selectively targets the STAT3 pathway by inhibiting the phosphorylation and dimerization of STAT3. This leads to the inhibition of downstream signaling pathways that promote cell proliferation, survival, and immune evasion. This compound also induces apoptosis in cancer cells and modulates the immune response by promoting the differentiation of T cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. In cancer cells, this compound inhibits the growth and survival of cells by inducing apoptosis and inhibiting the expression of genes involved in cell proliferation. In immune cells, this compound promotes the differentiation of T cells and modulates the immune response by inhibiting the expression of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol has several advantages for lab experiments, including its selectivity for the STAT3 pathway, its ability to penetrate cell membranes, and its low toxicity. However, this compound also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol, including the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers for patient selection, and the development of combination therapies with other targeted agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on cell proliferation, apoptosis, and immune modulation. Finally, the development of more potent and selective inhibitors of the STAT3 pathway may provide new therapeutic options for the treatment of cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, and modulate the immune response. Clinical trials are underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors, lymphoma, and multiple myeloma.

properties

IUPAC Name

3-[[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-3-24(4-2)16-19-15(18-12-8-6-5-7-9-12)20-17(21-16)26-14-11-10-13(25)22-23-14/h5-11H,3-4H2,1-2H3,(H,22,25)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECILUWABXUMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=CC=CC=C2)OC3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
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6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
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6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
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6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
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6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
Reactant of Route 6
6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

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